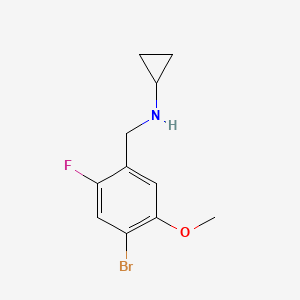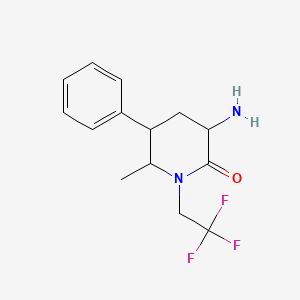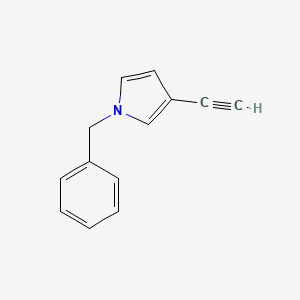
1-Benzyl-3-ethynyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-ethynyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and an ethynyl group at the third carbon atom
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-ethynyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrole with ethynylating agents under specific conditions. For instance, a typical synthetic route might involve the use of ethynylmagnesium bromide in the presence of a palladium catalyst to introduce the ethynyl group at the desired position on the pyrrole ring . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3-ethynyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-ethynyl-1H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-ethynyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group may enhance lipophilicity, facilitating membrane permeability .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-ethynyl-1H-pyrrole can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrrole: Lacks the ethynyl group, which may result in different reactivity and biological activity.
1-Ethynyl-1H-pyrrole: Lacks the benzyl group, which affects its lipophilicity and potential interactions with biological targets.
1-Benzyl-3-methyl-1H-pyrrole: Substitutes a methyl group for the ethynyl group, leading to different chemical and physical properties.
Eigenschaften
Molekularformel |
C13H11N |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-benzyl-3-ethynylpyrrole |
InChI |
InChI=1S/C13H11N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI-Schlüssel |
JFPOMOVVTMEZPS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
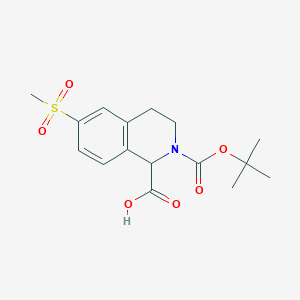
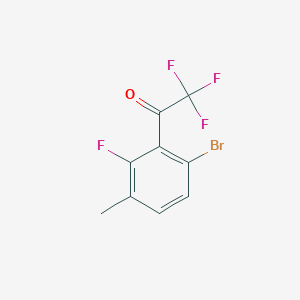
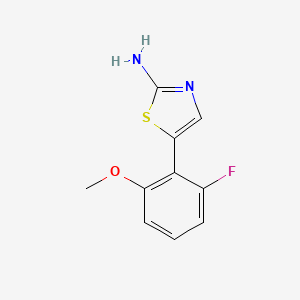
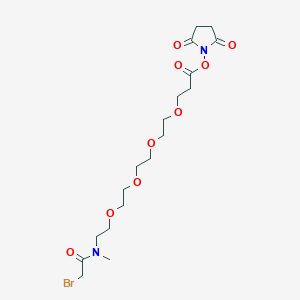
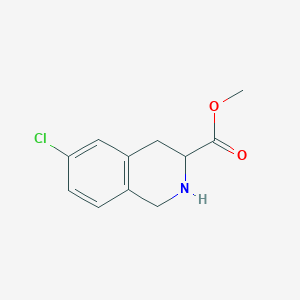
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)



